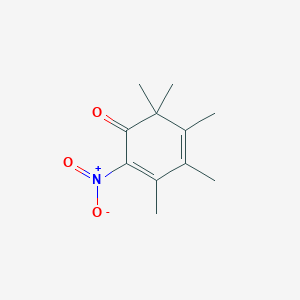
3,4,5,6,6-Pentamethyl-2-nitrocyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5,6,6-Pentamethyl-2-nitrocyclohexa-2,4-dien-1-one is an organic compound characterized by its unique structure, which includes a cyclohexadienone ring substituted with multiple methyl groups and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6,6-Pentamethyl-2-nitrocyclohexa-2,4-dien-1-one typically involves the nitration of a suitable precursor, such as pentamethylcyclohexadienone. The nitration reaction can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3,4,5,6,6-Pentamethyl-2-nitrocyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Reduction: Formation of 3,4,5,6,6-Pentamethyl-2-aminocyclohexa-2,4-dien-1-one.
Substitution: Formation of various substituted cyclohexadienone derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
3,4,5,6,6-Pentamethyl-2-nitrocyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4,5,6,6-Pentamethyl-2-nitrocyclohexa-2,4-dien-1-one depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent. The molecular targets and pathways involved can vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethyl-3-nitrophenol: Similar structure with fewer methyl groups and a phenolic hydroxyl group.
2,4,6-Trinitrotoluene (TNT): Contains nitro groups on a toluene ring, used as an explosive.
Pentamethylbenzene: Similar methyl substitution pattern but lacks the nitro group.
Uniqueness
3,4,5,6,6-Pentamethyl-2-nitrocyclohexa-2,4-dien-1-one is unique due to its specific substitution pattern and the presence of both nitro and multiple methyl groups on a cyclohexadienone ring
Properties
CAS No. |
62608-84-8 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
3,4,5,6,6-pentamethyl-2-nitrocyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C11H15NO3/c1-6-7(2)9(12(14)15)10(13)11(4,5)8(6)3/h1-5H3 |
InChI Key |
VGFWBAZWXIIDAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=O)C(=C1C)[N+](=O)[O-])(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















